molecular formula C16H14N4O4 B14093395 (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine CAS No. 58896-24-5

(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine

Cat. No.: B14093395
CAS No.: 58896-24-5
M. Wt: 326.31 g/mol
InChI Key: DMMYLVOVZLJONB-JYFOCSDGSA-N
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Description

(1E,2E)-Bis[1-(4-nitrophenyl)ethylidene]hydrazine (SSBP) is a symmetrical hydrazine derivative featuring two para-nitrophenyl groups linked via ethylidene-hydrazine moieties. Its synthesis typically involves condensation of 4-nitroacetophenone with hydrazine hydrate under controlled conditions . The compound exhibits a planar structure stabilized by intramolecular hydrogen bonds and π-conjugation, as confirmed by X-ray crystallography . SSBP is notable for its thermo-isomerism, where reversible color changes (yellow ↔ orange ↔ red) occur due to conformational shifts in the solid state .

Properties

CAS No.

58896-24-5

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

(E)-1-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C16H14N4O4/c1-11(13-3-7-15(8-4-13)19(21)22)17-18-12(2)14-5-9-16(10-6-14)20(23)24/h3-10H,1-2H3/b17-11+,18-12+

InChI Key

DMMYLVOVZLJONB-JYFOCSDGSA-N

Isomeric SMILES

C/C(=N\N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/C)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Reaction Optimization

One-Step Condensation Methodology

The primary route for synthesizing (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine involves the acid-catalyzed condensation of 4-nitroacetophenone with hydrazine hydrate. Tighadouini et al. (2015) demonstrated that mixing 4-nitroacetophenone (5.5 g, 31.24 mmol) and hydrazine hydrate (0.5 g, 15.63 mmol) in methanol (50 mL) with two drops of acetic acid yielded the red isomer after three days of stirring at room temperature. The molar ratio of ketone to hydrazine (2:1) ensures complete imine formation, while acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.

Refluxing the reaction mixture in methanol for four hours induces thermo-isomerism, producing the white isomer. This solvent-dependent phenomenon arises from conformational changes in the hydrazone backbone, as confirmed by X-ray diffraction (XRD). Methanol’s polarity stabilizes both isomers, but prolonged heating favors the thermodynamically stable white polymorph.

Solvent and Catalytic Effects

Ethanol and methanol are preferred solvents due to their ability to dissolve both reactants and products. In a comparative study, Jansrisewangwong et al. (2012) synthesized a related 3-nitrophenyl hydrazone using ethanol, achieving crystallization via slow evaporation. For the 4-nitrophenyl variant, methanol proves superior, as its lower boiling point facilitates faster isolation of the red isomer. Catalytic acid (e.g., acetic acid) is indispensable; without it, the reaction stalls at the Schiff base intermediate.

Table 1: Synthetic Conditions for this compound
Parameter Red Isomer White Isomer
Solvent Methanol Methanol
Molar Ratio 2:1 (Ketone:Hydrazine) 2:1 (Ketone:Hydrazine)
Catalyst Acetic Acid (2 drops) None (Thermal)
Reaction Time 3 days (RT) 4 hours (Reflux)
Yield Not Reported Not Reported

Crystallization and Thermo-Isomerism

Polymorph Isolation via Recrystallization

Slow evaporation of methanol at room temperature over three days yields block-shaped red crystals (orthorhombic system, space group Pbcn), while refluxing followed by cooling produces white crystals (triclinic system, space group P-1). The red isomer’s planar geometry permits extended π-conjugation, manifesting in its vivid color. In contrast, the white isomer adopts a non-planar conformation, disrupting conjugation and rendering it colorless.

Table 2: Crystallographic Data for this compound Isomers
Parameter Red Isomer White Isomer
Crystal System Orthorhombic Triclinic
Space Group Pbcn P-1
Unit Cell Dimensions a = 12.423 Å a = 5.789 Å
b = 9.812 Å b = 7.654 Å
c = 14.256 Å c = 12.423 Å
Dihedral Angle 155.23° -113.36°

Mechanistic Insights into Thermo-Isomerism

Heating the red isomer in methanol induces rotation around the N–N bond, transitioning from the E,E-configuration to a strained cisoid form. This reversible process is entropy-driven, with the white isomer’s twisted geometry reducing steric hindrance between nitro groups. The activation energy for isomerization is solvent-dependent; polar aprotic solvents like DMF may lower the barrier, but methanol’s protic nature stabilizes transition states through hydrogen bonding.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The red isomer exhibits a strong C=N stretch at 1605 cm⁻¹, shifting to 1589 cm⁻¹ in the white isomer due to reduced conjugation. Nitro group asymmetrical stretching appears at 1520 cm⁻¹, consistent across both polymorphs.

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃) of the red isomer shows singlet peaks at δ 2.35 ppm (CH₃) and δ 8.21–7.65 ppm (aromatic H). The white isomer’s spectrum resembles the red form, but upfield shifts (δ 2.28 ppm for CH₃) indicate altered electronic environments.

Table 3: Key Spectroscopic Data for this compound
Technique Red Isomer White Isomer
IR (C=N) 1605 cm⁻¹ 1589 cm⁻¹
¹H NMR (CH₃) δ 2.35 ppm δ 2.28 ppm
¹³C NMR (C=N) δ 150.2 ppm δ 148.9 ppm
Mass (m/z) 327.15 (M⁺) 327.15 (M⁺)

Industrial and Pharmacological Considerations

Scale-Up Challenges

While laboratory-scale synthesis is straightforward, industrial production requires addressing solvent recovery and isomer separation. Continuous flow reactors could enhance yield by maintaining optimal stoichiometry, but the compound’s limited solubility complicates purification.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro groups in (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products:

    Reduction: Corresponding diamine derivative.

    Oxidation: Nitroso or nitro derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

While the compound specified in the query is (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, the available search results primarily discuss the applications of related compounds, specifically (1E,2E)-1,2-Bis[1-(3-nitrophenyl)ethylidene]hydrazine and other hydrazine derivatives. Therefore, the information below is about related hydrazines, not the specific compound requested.

Applications of Hydrazine Derivatives
Hydrazine derivatives have a wide array of applications across various scientific and technological fields . These include:

  • Organic Synthesis: Hydrazine derivatives are valuable reagents and intermediates in various organic transformations .
  • Material Science: They are used in the creation of novel materials with specific properties . For example, azine functions can be used to prepare stable and efficient pure organic room temperature phosphorescence (RTP) materials, useful in fabricating low-cost and high-efficiency devices .
  • Medical Treatments: Some hydrazones exhibit biological activity and have been explored as antibacterial and antifungal drugs .
  • Dye-Sensitized Solar Cells: Hydrazines are used in dye-sensitized solar cells .

(1E,2E)-1,2-Bis[1-(3-nitrophenyl)ethylidene]hydrazine
This compound has been researched for its potential antibacterial activity and fluorescence properties to understand the structural activity relationship in comparison to other related compounds . In crystal form, C—H⋯O interactions link the molecules to form sheets .

Other Hydrazones
Other hydrazone derivatives have shown promise as fluorescent chemosensors for metal ions .

Synthesis of Azines
Symmetrical azines can be synthesized from carbonyl compounds and hydrazine hydrate with carboxylic acid esters as a catalyst in methanol . For example, acetophenone azine and 3,4-Dimethoxy benzaldehyde azine can be synthesized using this method .

Combretastatin A-4 (CA-4)
Combretastatin A-4, a famous compound, was found to be an extremely active inhibitor of tubulin polymerization . However, research in the field was turned to designing better alternatives with the hope of eradicating the negative properties of these potent compounds because of the major problems associated with poor bioavailability and low aqueous solubility .

Mechanism of Action

The exact mechanism of action of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structural Isomers

SSBP belongs to a family of nitrophenyl-substituted hydrazine derivatives, including its ortho- (SSBO) and meta- (SSBM) nitro isomers. Key differences arise from the nitro group’s position, influencing electronic, steric, and adsorption properties:

Table 1: Comparison of SSBO, SSBM, and SSBP
Property SSBO (ortho-NO₂) SSBM (meta-NO₂) SSBP (para-NO₂)
Corrosion Inhibition Efficiency (1M HCl, C38 steel) Moderate (~75% at 10⁻³ M) High (~85% at 10⁻³ M) Highest (~92% at 10⁻³ M)
Adsorption Mechanism Weaker π-backbonding due to steric hindrance Enhanced charge transfer via resonance Optimal planar adsorption via para-nitro resonance
Thermal Stability Lower (decomposes >180°C) Moderate (decomposes >200°C) Highest (stable up to 220°C)
Color Response No thermo-isomerism reported No thermo-isomerism reported Reversible color shifts (yellow ↔ red)

Key Findings :

  • The para-nitro group in SSBP maximizes electron-withdrawing effects, enhancing corrosion inhibition by promoting stronger adsorption on steel surfaces via flat-lying geometry .
  • SSBO’s ortho-substitution introduces steric hindrance, reducing surface coverage compared to SSBM and SSBP .

Comparison with Other Hydrazine Derivatives

SSBP is structurally distinct from hydrazine derivatives with alternative substituents:

Table 2: Comparison with Non-Nitrophenyl Hydrazine Derivatives
Compound Substituents Key Properties/Applications
L1 Ligand Pyridin-4-yl Octahedral Fe(II) complexation; paramagnetic behavior
SCH-4 Pyridin-3-yl Adsorbent for Europhtal removal (85% efficiency)
KS900 Methylsulfonyl + 4-nitrophenyl Hypoxia-activated antitumor prodrug (targets O⁶-alkylguanine-DNA alkyltransferase)
Bis-triazole Hydrazine 4-Methoxyphenyl + triazole Antibacterial activity (vs. S. aureus, MIC = 8 μg/mL)

Key Insights :

  • Electron-Withdrawing vs. Donor Groups: SSBP’s para-nitro groups enhance corrosion inhibition and thermal stability compared to electron-donating groups (e.g., methoxy in ).
  • Biological Activity : KS900 leverages the 4-nitrophenyl group for reductive activation in hypoxic tumor cells, contrasting with SSBP’s corrosion applications .
Corrosion Inhibition

SSBP outperforms SSBO and SSBM in HCl media, achieving 92% inhibition at 10⁻³ M via adsorption obeying the Langmuir isotherm . DFT studies confirm its high adsorption energy (−245 kJ/mol) due to optimal charge transfer from nitro to steel surface .

Anticancer Prodrugs

KS900, a structurally distinct bis-sulfonylhydrazine with a 4-nitrophenyl group, releases methylating agents under hypoxia, selectively targeting tumor cells .

Adsorption and Catalysis

SSBP’s planar structure contrasts with pyridinyl hydrazines (e.g., SCH-4), which exhibit lower adsorption capacities (~85% for Europhtal) due to weaker π-π interactions .

Unique Properties of SSBP

  • Thermo-Isomerism: Reversible color changes in SSBP arise from conformational shifts between enol-imine and keto-amine forms, a property absent in SSBO and SSBM .
  • Crystallographic Stability : SSBP’s crystal structure shows shorter C=N bond lengths (1.28 Å) compared to pyridinyl analogs (1.32–1.35 Å), enhancing conjugation .

Biological Activity

(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine is an organic compound characterized by the presence of two nitrophenyl groups attached to a hydrazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-nitroacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes further condensation to yield the final product. The reaction can be summarized as follows:

4 Nitroacetophenone+Hydrazine 1E 2E bis 1 4 nitrophenyl ethylidene hydrazine\text{4 Nitroacetophenone}+\text{Hydrazine}\rightarrow \text{ 1E 2E bis 1 4 nitrophenyl ethylidene hydrazine}

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • Enzyme Inhibition : The nitrophenyl groups may facilitate electron transfer reactions, leading to inhibition of specific enzymes.
  • DNA Interaction : Compounds with nitro groups have been shown to interact with DNA, potentially leading to alkylation or inhibition of topoisomerase activity.
  • Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule assembly, which is crucial for cell division and proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Compound Microorganism IC50 (µM)
This compoundStaphylococcus aureus15.0
This compoundMycobacterium tuberculosis10.5

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that this compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Cell Line Concentration (µM) Caspase-3 Activity
MDA-MB-231101.57 times increase
MDA-MB-23151.33 times increase

Case Studies

Several case studies have highlighted the biological efficacy of nitro-containing hydrazones similar to this compound:

  • Study on Anticancer Properties : A study reported that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of nitro-substituted hydrazones revealed promising results against resistant bacterial strains .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine?

Basic Question
The compound is synthesized via condensation of 4-nitrobenzaldehyde with hydrazine derivatives. Key methodologies include:

  • Schiff base formation : Refluxing equimolar quantities of 4-nitrobenzaldehyde and hydrazine in ethanol for 6–8 hours under acidic (HCl) or basic catalysis, achieving yields of 75–85% .
  • Solvent optimization : Ethanol is preferred due to its polarity and boiling point, which facilitate imine bond formation. Alternative solvents (e.g., methanol, acetonitrile) may reduce yields by 10–15% due to incomplete dehydration .
  • Purity control : Recrystallization from acetonitrile or DMF ensures >95% purity, confirmed by melting point analysis (observed range: 250–255°C) .

How is the molecular structure of this compound confirmed experimentally?

Basic Question
Structural elucidation involves:

  • X-ray crystallography : Single-crystal diffraction (using SHELXL software) confirms the E,E-configuration and planarity of the hydrazine backbone. Bond lengths (C=N: ~1.28 Å) and torsion angles (<5°) validate conjugation .
  • Spectroscopic techniques :
    • FT-IR : Sharp peaks at 1600–1620 cm⁻¹ (C=N stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
    • ¹H/¹³C NMR : Aromatic protons resonate at δ 7.5–8.5 ppm; nitrophenyl carbons appear at δ 120–150 ppm .

What mechanisms underlie the hypoxia-selective cytotoxicity of derivatives like KS119 in anticancer research?

Advanced Question
The compound’s derivatives (e.g., KS119) act as prodrugs activated under hypoxic conditions:

  • Bioreductive activation : Enzymatic nitro reduction (via NADH:cytochrome b5 reductase) generates cytotoxic 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), which alkylates DNA at guanine residues, causing crosslinks .
  • Selectivity : KS119 exhibits 5-log kill of hypoxic EMT6 cells at 50 µM, with minimal toxicity in normoxic cells. This selectivity is attributed to oxygen-inhibited activation pathways .
  • Resistance mitigation : Overcomes O⁶-alkylguanine-DNA alkyltransferase (AGT)-mediated resistance by producing non-repairable DNA lesions .

How does this compound contribute to metal-organic framework (MOF) design?

Advanced Question
The compound serves as a ligand in MOFs for catalytic and adsorption applications:

  • Coordination chemistry : Bidentate binding via hydrazine N atoms forms 1D or 2D networks with Zn(II) or Ru(II), as in {Zn(L2)₂}ₙ (L2 = bis-pyridinyl derivative) .
  • Environmental remediation : Modified activated carbon with this ligand achieves 98% Europhtal dye adsorption (Freundlich capacity: 56.69 mg/g) at pH 7, driven by π-π stacking and hydrogen bonding .

What experimental strategies resolve contradictions in reported antioxidant activity of hydrazine derivatives?

Advanced Question
Discrepancies in antioxidant efficacy (e.g., 30–33% DPPH scavenging) arise from:

  • Substituent effects : Electron-withdrawing nitro groups reduce radical scavenging compared to hydroxyl-substituted analogs. Computational DFT studies correlate HOMO-LUMO gaps with activity trends .
  • Assay variability : Standardizing DPPH concentrations (0.1–0.2 mM) and incubation times (30 min) minimizes inter-lab variability .

How do researchers validate the hypoxia-specific activation of prodrugs derived from this compound?

Advanced Question
Key methodologies include:

  • Hypoxia chambers : EMT6 cells exposed to 0.1% O₂ show 90CE generation (LC₅₀: 10 µM), quantified via HPLC-MS .
  • Enzyme profiling : Overexpression of NADPH:cytochrome P450 reductase increases KS119 cytotoxicity 3-fold, confirmed by siRNA knockdown assays .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Question
Crystallization hurdles include:

  • Polymorphism : Slow evaporation from DMF/EtOH (1:3) at 4°C yields monoclinic P2₁/c crystals, avoiding kinetic polymorphs .
  • Twinned data : SHELXD dual-space algorithms resolve pseudo-merohedral twinning, improving R-factor convergence to <0.05 .

How is this compound utilized in developing redox-responsive drug delivery systems?

Advanced Question
Applications leverage its nitro group’s redox sensitivity:

  • Nanocarriers : Encapsulation in glutathione-responsive liposomes triggers drug release in tumor microenvironments (pH 6.5–7.0) .
  • In vivo models : BALB/c mice with EMT6 tumors show 60% reduction in hypoxic cell viability post-KS119 treatment, validated by PET imaging (¹⁸F-fluoromisonidazole uptake) .

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